(Methoxyethynyl)di(propan-2-yl)phosphane
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Overview
Description
(Methoxyethynyl)di(propan-2-yl)phosphane is a tertiary phosphine compound characterized by the presence of a methoxyethynyl group and two isopropyl groups attached to a phosphorus atom. Tertiary phosphines are widely used in various fields of chemistry due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxyethynyl)di(propan-2-yl)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the interaction of Grignard reagents with corresponding chlorophosphines.
Industrial Production Methods
Industrial production of tertiary phosphines often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired phosphine compounds .
Chemical Reactions Analysis
Types of Reactions
(Methoxyethynyl)di(propan-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The methoxyethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and transition metal catalysts are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
(Methoxyethynyl)di(propan-2-yl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biological systems and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other phosphine compounds.
Mechanism of Action
The mechanism of action of (Methoxyethynyl)di(propan-2-yl)phosphane involves its interaction with molecular targets such as transition metals and enzymes. The compound can act as a ligand, forming complexes with metals and influencing their reactivity. In biological systems, it may inhibit enzyme activity by binding to active sites or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
Diisopropylphosphine: Similar in structure but lacks the methoxyethynyl group.
Methoxyphosphine: Contains a methoxy group but different alkyl substituents.
Ethynylphosphine: Contains an ethynyl group but different alkyl substituents.
Uniqueness
(Methoxyethynyl)di(propan-2-yl)phosphane is unique due to the presence of both methoxyethynyl and isopropyl groups, which confer distinct reactivity and properties compared to other phosphine compounds .
Properties
CAS No. |
95112-06-4 |
---|---|
Molecular Formula |
C9H17OP |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
2-methoxyethynyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C9H17OP/c1-8(2)11(9(3)4)7-6-10-5/h8-9H,1-5H3 |
InChI Key |
WLNPWWCYYIYVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C#COC)C(C)C |
Origin of Product |
United States |
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